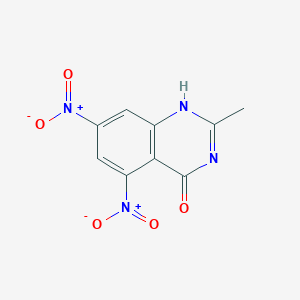
2-methyl-5,7-dinitro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-methyl-5,7-dinitro-1H-quinazolin-4-one” is a monoclonal antibody known as Monoclonal Anti-Ankyrin B - Rpe antibody produced in mouse. This compound is used in various scientific research applications, particularly in the field of immunology and cell biology. It is designed to target and bind to Ankyrin B, a protein that plays a crucial role in the stability and function of the cell membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of monoclonal antibodies like Monoclonal Anti-Ankyrin B involves several steps:
Immunization: Mice are immunized with the antigen (Ankyrin B protein) to stimulate an immune response.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce antibodies.
Screening: Hybridoma cells are screened to identify those producing the desired antibody.
Cloning: Positive hybridoma cells are cloned to ensure the production of a single type of antibody.
Purification: The antibodies are purified from the cell culture supernatant using techniques such as protein A/G affinity chromatography.
Industrial Production Methods: Industrial production of monoclonal antibodies involves scaling up the cell culture process in bioreactors. The production process includes:
Cell Culture: Large-scale cultivation of hybridoma cells in bioreactors.
Harvesting: Collection of the cell culture supernatant containing the antibodies.
Purification: Purification of antibodies using chromatography techniques.
Formulation: Formulation of the purified antibodies into a suitable buffer for storage and use.
Chemical Reactions Analysis
Monoclonal antibodies like Monoclonal Anti-Ankyrin B do not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, they participate in biological interactions, including:
Binding Reactions: The antibody binds specifically to the Ankyrin B protein.
Immune Reactions: The antibody can trigger immune responses such as antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC).
Common Reagents and Conditions:
Reagents: Antigen (Ankyrin B protein), hybridoma cells, myeloma cells.
Conditions: Cell culture conditions, including appropriate temperature, pH, and nutrient supply.
Major Products Formed:
- The primary product is the monoclonal antibody itself, which is used for various research and therapeutic purposes.
Scientific Research Applications
Monoclonal Anti-Ankyrin B has several scientific research applications:
Immunocytochemistry: Used to detect Ankyrin B in cell samples.
Western Blotting: Used to identify and quantify Ankyrin B protein in tissue samples.
Immunohistochemistry: Used to study the distribution and localization of Ankyrin B in tissue sections.
Flow Cytometry: Used to analyze the expression of Ankyrin B on the surface of cells.
Research in Cell Biology: Helps in understanding the role of Ankyrin B in cell membrane stability and function.
Mechanism of Action
The mechanism of action of Monoclonal Anti-Ankyrin B involves:
Binding to Ankyrin B: The antibody specifically binds to the Ankyrin B protein.
Blocking Function: By binding to Ankyrin B, the antibody can block its function, which may be useful in studying the protein’s role in various cellular processes.
Triggering Immune Responses: The antibody can trigger immune responses such as ADCC or CDC, leading to the destruction of cells expressing Ankyrin B.
Comparison with Similar Compounds
Monoclonal Anti-Ankyrin B can be compared with other monoclonal antibodies targeting different proteins. Similar compounds include:
Monoclonal Anti-Ankyrin G: Targets Ankyrin G protein.
Monoclonal Anti-Ankyrin R: Targets Ankyrin R protein.
Monoclonal Anti-Spectrin: Targets Spectrin protein.
Uniqueness: Monoclonal Anti-Ankyrin B is unique in its specificity for Ankyrin B, making it a valuable tool for studying the specific functions and roles of this protein in cellular processes.
Properties
IUPAC Name |
2-methyl-5,7-dinitro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGXZNOFSWWSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














